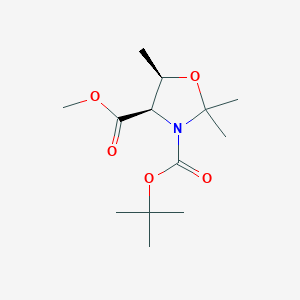
1-Sec-butylhydrazine hydrochloride
Descripción general
Descripción
1-Sec-butylhydrazine hydrochloride, also known as SBH, is an organic chemical compound. It has the linear formula C4H13N2Cl1 . This compound has gained significant attention in the field of scientific research due to its numerous applications in different industries.
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C4H13N2Cl1 . The SMILES string representation is NNC©CC.Cl . The InChI key is MAOHZRUELSGCPI-UHFFFAOYSA-N .
Physical and Chemical Properties Analysis
This compound is a solid . Its molecular weight is 124.61 g/mol.
Aplicaciones Científicas De Investigación
t-Butyl as a Protecting Group in Pyrazole Synthesis
t-Butylhydrazine hydrochloride is utilized as a starting material in the preparation of pyrazole derivatives, where t-butyl serves as a protecting group. This application is crucial for the synthesis of compounds with potential biological activity. The process involves a single-step preparation that emphasizes safety and efficiency in waste disposal, highlighting the importance of t-butylhydrazine hydrochloride in organic synthesis and drug discovery efforts (Pollock & Cole, 2014).
Insecticidal Activity of Hydrazine Derivatives
Hydrazine derivatives, prepared from tert-butyl hydrazine hydrochloride, exhibit significant insecticidal activities. For instance, the synthesis of tebufenozide, a nonsteroidal ecdysone agonist used as an environmentally benign pest regulator, demonstrates the potential of such compounds in the development of novel pesticides. The high yield and purity of tebufenozide synthesis underscore the effectiveness of using tert-butyl hydrazine hydrochloride in creating compounds that can serve as safer alternatives to traditional pesticides (Guo-fang, 2007).
Regioselectivity in Pyrazole Synthesis
The synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles from tert-butylhydrazine hydrochloride illustrates the compound's role in achieving regioselective synthesis. This research explores the reaction media's impact on the regioselectivity and highlights the synthesis's efficiency and selectivity, providing valuable insights for the chemical synthesis of pyrazole derivatives with specific functional group orientations (Martins et al., 2012).
Safety and Hazards
1-Sec-butylhydrazine hydrochloride is classified as an eye irritant (Eye Irrit. 2) according to the GHS classification . The safety information includes the following precautionary statements: P264 - Wash thoroughly after handling; P280 - Wear protective gloves/protective clothing/eye protection/face protection; P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing; P337 + P313 - If eye irritation persists: Get medical advice/attention .
Propiedades
IUPAC Name |
butan-2-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2.ClH/c1-3-4(2)6-5;/h4,6H,3,5H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOHZRUELSGCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-trifluoroethyl N-{2-[(difluoromethyl)sulfanyl]phenyl}carbamate](/img/structure/B1439118.png)


![4-Bromo-1-methyl-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1439121.png)
![6-Fluoroimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1439122.png)



![[6-(Trifluoromethyl)-1-benzothiophen-2-yl]methanol](/img/structure/B1439132.png)
![tert-Butyl (6-oxospiro[3.3]heptan-2-yl)carbamate](/img/structure/B1439133.png)
![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B1439136.png)


